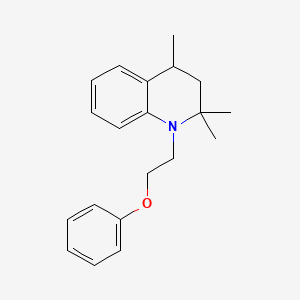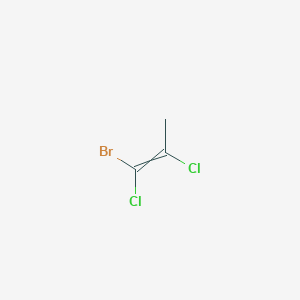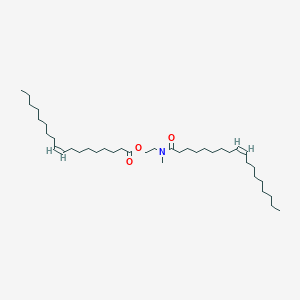
1-Chloro-4-iodosylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-iodosylbenzene is an organoiodine compound with the empirical formula C6H4ClIO. This compound is notable for its use as an oxo-transfer reagent in organic and coordination chemistry research. It is a colorless solid that plays a significant role in various chemical reactions due to its unique properties.
Preparation Methods
The synthesis of 1-Chloro-4-iodosylbenzene typically involves the oxidation of 1-Chloro-4-iodobenzene. One common method includes the use of oxidizing agents such as peracetic acid or hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-Chloro-4-iodosylbenzene undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen to various substrates.
Reduction: It can be reduced back to 1-Chloro-4-iodobenzene under specific conditions.
Substitution: It participates in nucleophilic substitution reactions, where the iodosyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, peracetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and the substrates involved.
Scientific Research Applications
1-Chloro-4-iodosylbenzene is used extensively in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an oxo-transfer reagent in the synthesis of epoxides and other oxygen-containing compounds.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodosylbenzene involves the transfer of an oxygen atom to a substrate. This process typically occurs through the formation of a transient intermediate, which then decomposes to release the oxygen atom. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
1-Chloro-4-iodosylbenzene can be compared to other similar compounds such as iodosobenzene and iodosylbenzene. These compounds also act as oxo-transfer reagents but differ in their reactivity and stability. For example, iodosobenzene is less reactive than this compound, making the latter more suitable for certain applications.
Similar compounds include:
Iodosobenzene: Used as an oxo-transfer reagent but with different reactivity.
Iodosylbenzene: Another oxo-transfer reagent with distinct properties.
This compound stands out due to its unique combination of reactivity and stability, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
52207-56-4 |
|---|---|
Molecular Formula |
C6H4ClIO |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
1-chloro-4-iodosylbenzene |
InChI |
InChI=1S/C6H4ClIO/c7-5-1-3-6(8-9)4-2-5/h1-4H |
InChI Key |
NUTRTWQRDYLPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)

![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)


![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)

![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
